6-(4-fluorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Chemical Structure: The compound features an imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a 4-fluorophenyl group, a methyl group at the 3-position, and a carboxamide moiety at the 2-position linked to a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₂₀H₁₂F₄N₃OS (MolWeight: 419.4 g/mol) .
Characterization methods include IR, ¹H/¹³C-NMR, and LCMS for structural validation .
Key Applications: Though specific biological data for this compound is absent in the evidence, structurally related imidazo[2,1-b]thiazoles exhibit kinase inhibition, COX-2 selectivity, and anticancer activity .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3OS/c1-11-17(18(28)25-15-8-4-13(5-9-15)20(22,23)24)29-19-26-16(10-27(11)19)12-2-6-14(21)7-3-12/h2-10H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCHISPRRFZATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to analogues with 3-CF₃ or alkyl chains .
- Positional Effects : Substitution at the 4-position of the phenyl ring (vs. 3-position) optimizes steric and electronic interactions with target proteins, as seen in COX-2 inhibitors .
- Bioisosteric Replacements : The carboxamide moiety is critical for hydrogen bonding; replacing it with amines (e.g., dimethylamine) retains activity but alters selectivity .
Key Findings :
- COX-2 Inhibition : The introduction of a 4-(methylsulfonyl)phenyl group (IC₅₀ = 1.4 μM) significantly improves COX-2 affinity compared to fluorophenyl derivatives. Further substitution with a dimethylamine side chain (compound 6a) enhances potency (IC₅₀ = 0.08 μM) and selectivity (Index = 313.7) .
- Anticancer Potential: Analogues with methoxy or halogenated aryl groups (e.g., 4-fluorophenyl) show moderate cytotoxicity in cancer cell lines, though mechanistic details are lacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
